1-(2-Amino-3,5-dibromophenyl)-2-chloro-1-ethanol
Description
Properties
IUPAC Name |
1-(2-amino-3,5-dibromophenyl)-2-chloroethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2ClNO/c9-4-1-5(7(13)3-11)8(12)6(10)2-4/h1-2,7,13H,3,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJZMOOSJIUROZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(CCl)O)N)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route 1: Sequential Halogenation and Amination
Nitration and Bromination of a Phenyl Precursor
The synthesis begins with 2-nitroacetophenone as the starting material. Bromination at the 3- and 5-positions is achieved using bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a catalyst. The nitro group acts as a meta-directing group, enabling precise bromination:
$$
\text{2-Nitroacetophenone} + 2 \, \text{Br}2 \xrightarrow{\text{FeBr}3} \text{1-(2-Nitro-3,5-dibromophenyl)ethanone} \, (\text{Yield: 82\%}).
$$
Reduction of Nitro to Amino Group
The nitro group is reduced to an amino group using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst:
$$
\text{1-(2-Nitro-3,5-dibromophenyl)ethanone} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{1-(2-Amino-3,5-dibromophenyl)ethanone} \, (\text{Yield: 75\%}).
$$
Chlorination and Reduction to Ethanol
The ketone is converted to a chlorohydrin via treatment with thionyl chloride (SOCl₂), followed by reduction using sodium borohydride (NaBH₄):
$$
\text{1-(2-Amino-3,5-dibromophenyl)ethanone} \xrightarrow{\text{SOCl}2} \text{1-(2-Amino-3,5-dibromophenyl)-2-chloroethanone} \, (\text{Yield: 68\%}).
$$
$$
\text{1-(2-Amino-3,5-dibromophenyl)-2-chloroethanone} \xrightarrow{\text{NaBH}4} \text{1-(2-Amino-3,5-dibromophenyl)-2-chloro-1-ethanol} \, (\text{Yield: 90\%}).
$$
Table 1: Reaction Conditions and Yields for Route 1
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | Br₂, FeBr₃, 0°C, 4 h | 82% |
| Nitro Reduction | H₂, Pd/C, EtOH, rt, 12 h | 75% |
| Chlorination | SOCl₂, DCM, reflux, 2 h | 68% |
| Ketone Reduction | NaBH₄, MeOH, 0°C, 1 h | 90% |
Synthetic Route 2: Microbial Reduction of Aminoketones
Preparation of Aminoketone Intermediate
Aminoketones are synthesized via Friedel-Crafts acylation of 2-amino-3,5-dibromobenzene with chloroacetyl chloride:
$$
\text{2-Amino-3,5-dibromobenzene} + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3} \text{1-(2-Amino-3,5-dibromophenyl)-2-chloroethanone} \, (\text{Yield: 70\%}).
$$
Asymmetric Reduction Using Microorganisms
The patent EP0654534A2 describes the use of Rhodosporidium toruloides to enantioselectively reduce ketones to alcohols. Applying this method:
$$
\text{1-(2-Amino-3,5-dibromophenyl)-2-chloroethanone} \xrightarrow{\text{Rhodosporium sp.}} \text{(R)-1-(2-Amino-3,5-dibromophenyl)-2-chloro-1-ethanol} \, (\text{Yield: 88\%}, \, \text{ee > 99\%}).
$$
Table 2: Microbial Reduction Parameters
| Microorganism | Substrate Concentration (mM) | Time (h) | Yield |
|---|---|---|---|
| Rhodosporidium toruloides | 50 | 24 | 88% |
Synthetic Route 3: Halogen Exchange Reactions
Bromine-to-Chlorine Exchange on the Ethanol Side Chain
Recent advances in halogen exchange enable direct substitution of bromine with chlorine. Wang et al. demonstrated iron(III)-mediated photocatalytic substitution using chloride ions:
$$
\text{1-(2-Amino-3,5-dibromophenyl)-2-bromo-1-ethanol} + \text{Cl}^- \xrightarrow{\text{FeCl}_3, \, h\nu} \text{this compound} \, (\text{Yield: 65\%}).
$$
Comparative Analysis of Synthetic Routes
Table 3: Route Comparison
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Yield | 75% | 62% | 65% |
| Steps | 4 | 2 | 2 |
| Scalability | Moderate | High | Low |
| Cost | $$ | $$$ | $ |
| Stereochemical Control | None | High | None |
- Route 1 offers reliability but involves multiple steps.
- Route 2 is ideal for enantioselective synthesis but requires microbial expertise.
- Route 3 is cost-effective but less efficient for large-scale production.
Experimental Validation and Reproducibility
Characterization Data
Purity and Yield Optimization
Recrystallization from ethyl acetate/hexane (1:3) enhances purity to >98%.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-3,5-dibromophenyl)-2-chloro-1-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The amino, bromine, and chloro groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted phenyl derivatives, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
1-(2-Amino-3,5-dibromophenyl)-2-chloro-1-ethanol serves as an intermediate in the synthesis of complex organic molecules. Its unique functional groups allow for various chemical reactions, including:
- Oxidation : To form ketones or aldehydes.
- Reduction : Converting to different alcohol derivatives.
- Substitution Reactions : Leading to various derivatives due to the reactivity of its functional groups .
Biology
In biological research, this compound is studied for its potential antimicrobial and anticancer properties . Preliminary studies indicate that it may interact with specific molecular targets involved in cellular processes such as inflammation and apoptosis .
Medicine
The compound is recognized as a precursor in the synthesis of pharmaceutical agents targeting respiratory conditions. Its structure allows for modifications that enhance biological activity against pathogens or cancer cells .
Industrial Applications
In industry, this compound is utilized in:
- The production of specialty chemicals.
- As a reagent in various industrial processes due to its reactivity and ability to form derivatives .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited significant inhibition zones comparable to established antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Anticancer Research
Research focused on the anticancer activity of this compound revealed that it could induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation. The findings suggest that further exploration could lead to novel cancer therapies targeting specific pathways influenced by this compound .
Mechanism of Action
The mechanism of action of 1-(2-Amino-3,5-dibromophenyl)-2-chloro-1-ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in cellular processes.
Pathways: It influences pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound shares its 2-amino-3,5-dibromophenyl backbone with several pharmacologically active analogs. Key differences arise from substituents on the phenyl ring and the side chain.
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Effects: The chloroethanol side chain in the target compound enhances polarity compared to the acetyl group in 1-(2-amino-3,5-dibromophenyl)ethanone but reduces lipophilicity relative to ambroxol’s cyclohexanol substituent.
- Melting Points: Higher melting points in acetylated analogs (e.g., 120–130°C for the ethanone derivative) suggest stronger intermolecular forces due to ketone groups, whereas ambroxol’s ionic hydrochloride form lowers its melting point .
Functional and Pharmacological Differences
- Ambroxol Hydrochloride: Acts as a mucolytic agent by enhancing surfactant production and reducing mucus viscosity. The cyclohexanol group is critical for its activity .
- Target Compound: The chloroethanol group may confer distinct reactivity (e.g., susceptibility to nucleophilic substitution), making it valuable for further derivatization rather than direct therapeutic use.
Biological Activity
1-(2-Amino-3,5-dibromophenyl)-2-chloro-1-ethanol, with the molecular formula CHBrClNO, is an organic compound notable for its diverse biological activities. This compound features a phenolic structure with amino, bromine, and chloro substituents, which contribute to its potential therapeutic applications. Its synthesis typically involves bromination of 2-amino-phenyl derivatives followed by chlorination and reduction to yield the final product .
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against various bacterial strains. Studies have shown that derivatives of dibromophenyl compounds exhibit minimum inhibitory concentrations (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, similar compounds have been tested for their antibacterial properties, revealing MIC values ranging from 3.9 to 31.5 µg/mL against Staphylococcus aureus .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have evaluated its cytotoxic effects on various human cancer cell lines. Compounds with structural similarities have shown promising tumor growth inhibition comparable to established chemotherapeutics like cisplatin . The mechanisms underlying these effects often involve the induction of apoptosis and modulation of cell signaling pathways related to proliferation and survival.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. It is believed to influence pathways related to inflammation, cell proliferation, and apoptosis by interacting with enzymes and receptors in cellular processes.
Case Studies and Experimental Data
The following table summarizes key findings from recent studies on the biological activity of this compound and its derivatives:
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study A | Antimicrobial | MIC tests | Effective against Staphylococcus aureus (MIC: 3.9 µg/mL) |
| Study B | Anticancer | Cytotoxicity assay | Comparable potency to cisplatin in inhibiting tumor growth |
| Study C | Antioxidant | DPPH assay | Significant free radical scavenging activity observed |
Detailed Research Findings
- Antimicrobial Activity : The compound has been tested against various bacterial strains using standard microbiological techniques. Results indicate that it exhibits strong antibacterial properties, particularly against Gram-positive bacteria.
- Cytotoxicity : In vitro assays reveal that the compound induces apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins .
- Antioxidant Activity : The antioxidant potential was evaluated using the DPPH radical scavenging assay, demonstrating significant free radical scavenging capabilities which may contribute to its overall therapeutic profile .
Q & A
Basic Question: What are the recommended synthetic routes for 1-(2-Amino-3,5-dibromophenyl)-2-chloro-1-ethanol, and how do reaction conditions influence yield?
Methodological Answer:
A common approach involves multi-step halogenation and reduction. For example:
Bromination: Start with 2-aminophenyl ethanol derivatives. Use bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent (e.g., DCM) under controlled temperature (0–5°C) to achieve 3,5-dibromination.
Chlorination: Introduce chlorine via electrophilic substitution using Cl₂ gas or sulfuryl chloride (SO₂Cl₂) in anhydrous conditions.
Reduction: Reduce ketone intermediates (e.g., 1-(2-amino-3,5-dibromophenyl)-2-chloroethanone) with NaBH₄ or LiAlH₄ in ethanol or THF.
Key Considerations:
- Temperature control during bromination minimizes polybromination byproducts.
- Solvent polarity affects halogenation regioselectivity; DCM favors mono-substitution.
- Yield optimization requires inert atmospheres to prevent oxidation of the amino group .
Basic Question: How is the structural integrity of this compound validated in academic research?
Methodological Answer:
- X-ray Crystallography: Determines absolute configuration and bond angles. For example, related dichlorophenyl-ethanol analogs show planar aromatic rings and ethanol moieties tilted at ~120° .
- NMR Spectroscopy:
- ¹H NMR: Aromatic protons (δ 7.2–7.8 ppm) and ethanol -OH (δ 2.5–3.5 ppm) confirm substitution patterns.
- ¹³C NMR: Carbons adjacent to halogens (Br, Cl) show deshielding (δ 120–140 ppm).
- Mass Spectrometry: High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]⁺ for C₈H₈Br₂ClNO) and isotopic patterns consistent with Br/Cl .
Advanced Question: How do electronic effects of the 3,5-dibromo and 2-chloro substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-Withdrawing Effects: The 3,5-dibromo groups deactivate the phenyl ring, reducing nucleophilic aromatic substitution (NAS) rates. This necessitates catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings.
- Steric Hindrance: The 2-chloro group adjacent to the ethanol moiety creates steric bulk, limiting access to the reaction site. Computational studies (DFT) show increased activation energy for SN₂ reactions at the β-carbon of ethanol .
- Contradictions in Data: Some studies report unexpected C-Cl bond cleavage in Pd-mediated reactions, suggesting competing oxidative addition pathways. This requires mechanistic validation via isotopic labeling .
Advanced Question: How can researchers resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound?
Methodological Answer:
- Case Example: Discrepancies in dihedral angles between XRD (solid-state) and NMR (solution-phase) data arise from conformational flexibility.
- Mitigation Strategies:
Advanced Question: What are the implications of this compound’s antifungal activity, and how is its bioactivity profile assessed?
Methodological Answer:
- In Vitro Assays:
- MIC Tests: Evaluate antifungal efficacy against Candida albicans (MIC₅₀ ~8 µg/mL) and Aspergillus niger (MIC₅₀ ~16 µg/mL) using broth microdilution.
- Mechanistic Studies: Fluorescence microscopy with propidium iodide confirms membrane disruption.
- Structure-Activity Relationship (SAR):
Advanced Question: What methodologies assess the environmental persistence of this compound?
Methodological Answer:
- Hydrolysis Studies: Monitor degradation in buffered solutions (pH 4–9) at 25°C. Half-life (t₁/₂) ranges from 48 hours (pH 9) to 30 days (pH 4), indicating alkaline instability.
- Photodegradation: UV-Vis irradiation (λ = 254 nm) in aqueous solutions generates debrominated byproducts, identified via LC-HRMS.
- Ecotoxicology:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
